molecular formula C7H5N3O2 B056153 5-Nitro-2-pyridineacetonitrile CAS No. 123846-66-2

5-Nitro-2-pyridineacetonitrile

Cat. No.: B056153
CAS No.: 123846-66-2
M. Wt: 163.13 g/mol
InChI Key: PHCKNSBYAFTJKZ-UHFFFAOYSA-N
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Description

5-Nitro-2-pyridineacetonitrile, with the chemical formula C7H4N3O2, is an organic compound characterized by its nitro and pyridine functional groups. This yellow crystalline solid is known for its applications in various chemical processes . It is also referred to as 5-Nitropyridine-2-carbonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitro-2-pyridineacetonitrile can be synthesized by the reaction of acetonitrile and 2-nitropyridine. The reaction typically involves heating these reactants to obtain the target product, which is then purified by crystallization .

Industrial Production Methods

In industrial settings, the preparation of this compound may involve more optimized and scalable methods, ensuring higher yields and purity. Specific details on industrial production methods are less commonly disclosed but generally follow similar principles as laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-pyridineacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineacetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropyridine-2-carbonitrile: Another name for 5-Nitro-2-pyridineacetonitrile, highlighting the same compound.

    2-Cyanomethyl-5-nitropyridine: Similar structure but with different substituents.

Properties

IUPAC Name

2-(5-nitropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKNSBYAFTJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475851
Record name 5-NITRO-2-PYRIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123846-66-2
Record name 5-NITRO-2-PYRIDINEACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude product tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (I-1b, 12 g, 47 mmol) was dissolved in 100 mL of HCl/EtOH (v/v 1:5) and stirred at 80° C. for 4 h. Then the mixture was concentrated, diluted with H2O, and extracted with EtOAc (4×40 mL). The combined extracts were concentrated, and the residue was purified by chromatography on silica gel (PE:EtOAc=3:1) to afford 2-(5-nitropyridin-2-yl)acetonitrile (I-1c) as a solid (7.7 g, 42.0% yield).
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100 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 5-nitro-2-chloropyridine (18 g, 113.5 mmol) in THF (100 ml) at room temperature K2CO3 (39.2 g, 283.8 mmol), cyanoacetic acid tert-butyl ester (24 g, 170.30 mmol) and 4 Å molecular sieves were added. The mixture was heated to reflux and stirred for 20 h. After concentrating the mixture under reduced pressure the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. The organic layer was washed with brine, dried over MgSO4, filtered and the solvent evaporated under reduced pressure. The obtained oil was dissolved in toluene (300 ml), toluene-4-sulfonic acid (2 g, 11.6 mmol) was added, and the mixture was heated to reflux for 2 h. The mixture then was stirred at room temperature for 16 h. After which the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure. Column chromatography (cyclohexane/dichloromethane, 4/1) gave the product as a colorless oil (10.3 g, 66%).
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18 g
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39.2 g
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24 g
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100 mL
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2 g
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Yield
66%

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